Ruthenium(III) chloride trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

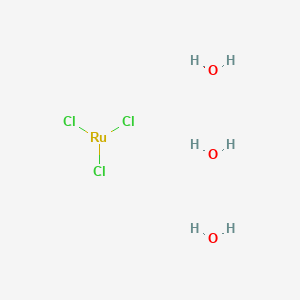

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a dark brown to black hygroscopic crystalline powder and the most commercially prevalent form of ruthenium(III) chloride. It serves as a cornerstone in ruthenium chemistry due to its versatility as a precursor for synthesizing coordination complexes, catalysts, and nanomaterials.

Scientific Research Applications

Catalysis

Overview : Ruthenium(III) chloride trihydrate serves as a significant catalyst in numerous chemical reactions. Its ability to facilitate organic transformations makes it valuable in synthetic chemistry.

Key Applications:

- Alkyne Functionalization : Used as a catalyst for the hydroamidation of terminal alkynes, enabling the formation of amides from alkynes and amines .

- Oxidation Reactions : It catalyzes various oxidation reactions, enhancing the efficiency of chemical processes .

- Synthesis of Nanoparticles : Acts as a precursor for ruthenium nanoparticles, which exhibit unique catalytic properties due to their high surface area.

Case Study: Hydroamidation

In a study involving the hydroamidation of terminal alkynes, RuCl₃·3H₂O was employed to achieve high yields of amides under mild conditions. The reaction demonstrated the catalyst's effectiveness in promoting the desired transformation while minimizing by-products.

Electrochemistry

Overview : The compound is extensively used in electrochemical applications due to its excellent conductivity and stability.

Key Applications:

- Fuel Cells : It plays a crucial role in polymer electrolyte membrane fuel cells (PEMFC), enhancing the performance of membrane electrode assemblies (MEAs) .

- Sensors : Utilized in the development of electrochemical sensors for detecting various analytes, leveraging its conductive properties to improve sensor efficiency .

Data Table: Performance Metrics in Fuel Cells

| Catalyst Type | Performance Metric | Reference |

|---|---|---|

| RuCl₃·3H₂O | Increased electric conductivity | |

| Non-platinum catalysts | Enhanced mass transport properties |

Material Science

Overview : this compound is integral to developing advanced materials used in electronics and photonics.

Key Applications:

- Thin Films and Nanostructures : Employed in creating thin films for electronic devices, improving their performance and durability .

- Optical Materials : Its thermal stability makes it suitable for use in glass and ceramic applications .

Case Study: Thin Film Development

Research on thin films produced from RuCl₃·3H₂O demonstrated enhanced electrical properties and stability, making them ideal for applications in next-generation electronic devices.

Biomedical Applications

Overview : The compound shows promise in various biomedical fields, particularly in drug development and delivery systems.

Key Applications:

- Cancer Therapy : Investigated for its potential to interact with biological molecules, aiding in targeted drug delivery systems .

- Diagnostic Tools : Used in luminescence sensing applications to detect specific biological markers .

Data Table: Biomedical Research Insights

| Application | Findings | Reference |

|---|---|---|

| Drug Delivery | Interaction with biological molecules enhances efficacy | |

| Luminescence Sensing | Effective detection of toxins using Ru complexes |

Surface Coating

Overview : this compound is used to produce specialized coatings that enhance material performance.

Key Applications:

- Automotive and Aerospace Industries : Its coatings improve the durability and performance of various substrates, making it valuable for high-stress applications .

Case Study: Coating Durability

Studies have shown that substrates coated with RuCl₃·3H₂O exhibit significantly improved resistance to wear and corrosion, extending their lifespan in demanding environments.

Mechanism of Action

The mechanism by which ruthenium(III) chloride trihydrate exerts its effects is primarily through its redox properties. Ruthenium can exist in multiple oxidation states, allowing it to participate in various electron transfer reactions . In biological systems, ruthenium compounds can bind to DNA, leading to the inhibition of cell proliferation and induction of apoptosis . The compound’s ability to facilitate charge transfer and exhibit photoactive behavior also contributes to its catalytic activity .

Comparison with Similar Compounds

Anhydrous Ruthenium(III) Chloride (RuCl₃)

Key Differences : The trihydrate’s solubility and ease of handling make it superior for solution-based catalysis, whereas anhydrous RuCl₃ is niche for specialized high-temperature applications.

Other Ruthenium Chlorides and Complexes

a) Ruthenium(II) Tris(bipyridyl) Dichloride Hexahydrate

- Formula : [Ru(bpy)₃]Cl₂·6H₂O (bpy = 2,2′-bipyridine) .

- Oxidation State : Ru(II) vs. Ru(III) in RuCl₃·3H₂O.

- Applications : Photocatalysis and electrochemistry due to its redox-active Ru(II) center, contrasting with RuCl₃·3H₂O’s role as a precursor for Ru(III) complexes .

b) [CpRuCl₂]₂ (Cp = Pentamethylcyclopentadienyl)

- Synthesis: Derived from RuCl₃·3H₂O via reflux with Cp*H in methanol .

- Structure: Dinuclear Ru(III) complex with bridging chlorides, showcasing RuCl₃·3H₂O’s utility in generating organometallic catalysts .

Transition Metal Chlorides

Research Findings

- Speciation in Solution : RuCl₃·3H₂O forms [RuClₙ(H₂O)₆₋ₙ]^(3−n)+ complexes in HCl, unlike IrCl₃ or OsCl₃, which exhibit simpler speciation .

- Catalytic Efficiency: RuCl₃·3H₂O-based catalysts achieve turnover numbers (TONs) exceeding 10⁴ in hydroamidation, outperforming many Pd and Ir systems .

- Cost-Effectiveness: RuCl₃·3H₂O is ~50x cheaper than PtCl₄-based precursors, making it preferable for large-scale nanoparticle synthesis .

Biological Activity

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a coordination compound that has garnered attention for its diverse biological activities, particularly in cancer therapy and catalysis. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Chemical Formula : RuCl₃·3H₂O

- Molecular Weight : 207.42 g/mol (anhydrous form)

- Appearance : Dark brown to black crystalline solid

- Solubility : Very soluble in water; hygroscopic

Mechanisms of Biological Activity

Ruthenium(III) chloride exhibits several biological activities, primarily due to its ability to interact with cellular components:

-

Anticancer Activity :

- Ruthenium complexes, including RuCl₃, have shown potential as anticancer agents. They can induce apoptosis in cancer cells by generating oxidative stress and disrupting cellular homeostasis .

- Studies indicate that ruthenium(III) compounds can affect mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is detrimental to cancer cells .

-

Antimicrobial Properties :

- Some derivatives of ruthenium(III) chloride have demonstrated antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

- Catalytic Applications :

1. Anticancer Studies

A notable study investigated the cytotoxic effects of novel ruthenium(III) complexes on various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity at low concentrations when combined with electroporation techniques, enhancing their therapeutic potential .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| NAMI-A | B16F1 | 5 | Induces apoptosis |

| RuCl₃·3H₂O | A549 | 10 | ROS generation |

2. Antimicrobial Activity

Research has shown that ruthenium(III) chloride complexes can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 20 µg/mL |

Safety and Toxicology

While ruthenium(III) chloride has promising biological activities, it is essential to consider its toxicity profile:

- Toxicity : The compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage .

- LD₅₀ Values : The lethal dose for 50% of the population (LD₅₀) is reported at approximately 360 mg/kg for rats, indicating significant toxicity that necessitates careful handling during research and application .

Q & A

Basic Questions

Q. What is the role of RuCl₃·3H₂O as a precursor in ruthenium chemistry?

RuCl₃·3H₂O is a versatile starting material for synthesizing ruthenium complexes due to its solubility in polar solvents (e.g., water, ethanol) and ability to form diverse coordination species. The hydrate’s labile chloride ligands facilitate ligand substitution reactions, enabling the preparation of catalysts, polymers, and organometallic compounds. Researchers should account for its variable hydration state (approximating a trihydrate) by characterizing batches via thermogravimetric analysis (TGA) to ensure reproducibility .

Q. What are the critical handling and storage protocols for RuCl₃·3H₂O?

- Storage : Keep in airtight containers at 4°C (preferably -4°C for long-term stability) to prevent deliquescence and oxidation .

- Handling : Use in a fume hood with PPE (gloves, goggles, lab coat) to avoid skin/eye corrosion. Avoid dust formation; employ wet handling methods if possible .

Q. How does RuCl₃·3H₂O behave in aqueous solutions?

In acidic solutions, RuCl₃·3H₂O forms chlorido-aqua complexes (e.g., [RuCl₂(H₂O)₄]⁺), which equilibrate slowly. Spectrophotometric monitoring (UV-Vis at 400–600 nm) is recommended to track speciation. Solutions transition from straw-yellow (dilute) to red-brown (concentrated) due to oligomeric species formation .

Q. What safety and disposal practices are essential for RuCl₃·3H₂O?

- Waste Management : Collect separately in labeled containers for professional disposal. Avoid aqueous neutralization, as it may release toxic ruthenium oxides.

- Exposure Response : For skin contact, rinse immediately with water for 15 minutes; seek medical attention for burns .

Advanced Research Questions

Q. How is RuCl₃·3H₂O optimized for catalytic applications, such as hydroamidation or dehydrogenation?

- Hydroamidation : In situ activation with ligands (e.g., tri-n-butylphosphine) and bases (K₂CO₃) generates active Ru species. Reaction conditions (70–100°C, inert atmosphere) and stoichiometric ratios (1–5 mol% catalyst) are critical for stereoselective (E)-enamide formation .

- Dehydrogenation : Use RuCl₃·3H₂O with co-catalysts (e.g., Al oxyhydroxides) under reflux in toluene. Monitor conversion via GC-MS or <sup>1</sup>H NMR .

Q. What synthetic routes yield high-purity RuCl₃·3H₂O, and how are impurities mitigated?

- Direct Synthesis : Chlorinate metallic Ru at 700°C (anhydrous form), followed by controlled hydration.

- Solution Methods : Reduce RuO₄ in HCl or precipitate Ru(OH)₃ followed by HCl dissolution and evaporation. Purify via recrystallization (ethanol/HCl mix) to remove Cl⁻ or Na⁺ residues .

Q. Which analytical techniques are most effective for characterizing RuCl₃·3H₂O-derived complexes?

- Spectroscopy : UV-Vis for chlorido-aqua speciation ; <sup>1</sup>H/<sup>13</sup>C NMR (paramagnetic broadening requires low-temperature measurements) .

- Mass Spectrometry : LIFDI-MS for air-sensitive complexes (e.g., [Cp*RuCl₂]₂) .

- X-ray Diffraction : Single-crystal XRD to resolve coordination geometries .

Q. How does RuCl₃·3H₂O stability vary under reaction conditions, and how can decomposition be minimized?

- Thermal Decomposition : Degrades >500°C; avoid prolonged heating in non-inert atmospheres to prevent RuO₂ formation .

- pH Sensitivity : Hydrolyzes in alkaline media to form ruthenates (RuO₄²⁻). Buffer acidic conditions (pH 1–3) for stability .

Q. How should researchers address contradictions in reported solubility and reactivity data?

- Solubility Discrepancies : Anhydrous RuCl₃ is poorly water-soluble, while the trihydrate dissolves readily. Confirm hydration state via TGA before use .

- Reactivity Variability : Differences in chloride coordination (e.g., μ-Cl bridging in polymers vs. monodentate Cl in monomers) affect reactivity. Characterize precursor speciation via Raman spectroscopy .

Q. Methodological Notes

- Batch Consistency : Quantify hydration via Karl Fischer titration or TGA to ensure reproducibility .

- Catalyst Activation : Pre-reduce Ru(III) to Ru(II) with H₂ or NaBH₄ for specific redox-driven reactions .

- Environmental Caution : RuCl₃·3H₂O is ecotoxic (bioaccumulation potential); adhere to OECD 301D guidelines for biodegradability testing .

Preparation Methods

Direct Chlorination of Ruthenium Metal

Hydration of Anhydrous RuCl₃

To obtain the trihydrate, anhydrous RuCl₃ is dissolved in concentrated hydrochloric acid (HCl) and slowly evaporated under controlled humidity. The hydration process is sensitive to atmospheric moisture, often requiring vacuum distillation to achieve stoichiometric RuCl₃·3H₂O . Crystallization kinetics studies suggest that slow evaporation at 25–40°C favors the formation of well-defined trihydrate crystals, whereas rapid drying leads to non-stoichiometric hydrates .

Solution-Phase Synthesis from Ruthenium Salts

Hexachlororuthenate Precursor Route

A patent by EP2998275A1 details a scalable method using ammonium hexachlororuthenate ((NH₄)₂[RuCl₆]) as the starting material. The procedure involves:

-

Dissolving (NH₄)₂[RuCl₆] in 6 M HCl.

-

Heating the solution to 70–110°C with continuous stirring for 30–120 minutes.

-

Adjusting the pH to 0–1.5 using concentrated HCl.

-

Passing the mixture through a cation-exchange resin to remove NH₄⁺ impurities.

-

Concentrating the eluate via rotary evaporation until RuCl₃·3H₂O crystallizes .

Key Advantages :

-

Eliminates high-temperature chlorination, reducing energy costs.

-

Adaptable for continuous production via flow chemistry.

Redox-Mediated Synthesis

An alternative approach (CN101462778A ) employs redox reactions to generate RuCl₃·3H₂O from metallic ruthenium:

-

Ruthenium powder is refluxed in 7 M HCl with ethanol as a reductant.

-

Sulfuric acid is added to oxidize intermediate species, releasing volatile RuO₄ gas.

-

RuO₄ is absorbed in cold HCl, forming RuCl₃ via the reaction:

RuO4+12HCl→RuCl3+6H2O+3Cl2 -

The solution is evaporated at 90–100°C to crystallize the trihydrate .

This method avoids chlorine gas but requires careful handling of toxic RuO₄. Yield and purity depend on the absorption efficiency of RuO₄ in HCl, typically reaching 80–85% .

Comparative Analysis of Synthesis Methods

Reaction Conditions and Product Characteristics

Impurity Profiles

-

Chlorination Route : Residual metallic Ru (0.1–0.3%) due to incomplete reaction .

-

Hexachlororuthenate Method : ≤0.05% NH₄⁺ after ion exchange .

Crystallization and Hydration Control

Solvent Effects

RuCl₃·3H₂O crystallization is highly solvent-dependent. Aqueous HCl solutions (≥6 M) favor trihydrate formation, while dilute HCl (<3 M) produces non-stoichiometric hydrates (e.g., RuCl₃·H₂O) . Ethanol addition (5–10 vol%) reduces crystal agglomeration, yielding smaller, more uniform particles .

Thermal Stability

Thermogravimetric analysis (TGA) reveals that RuCl₃·3H₂O dehydrates in three stages:

-

50–80°C: Loss of one H₂O molecule.

-

80–120°C: Loss of second H₂O.

-

120–150°C: Final dehydration to anhydrous RuCl₃ .

Above 250°C, decomposition to RuO₂ and Cl₂ occurs, limiting high-temperature applications .

Industrial-Scale Production Considerations

Cost Analysis

| Cost Factor | Chlorination | Hexachlororuthenate | Redox |

|---|---|---|---|

| Raw Materials ($/kg RuCl₃) | 220–250 | 180–200 | 200–220 |

| Energy Consumption | High | Moderate | Moderate |

| Waste Treatment | $50–70/kg | $30–40/kg | $60–80/kg |

Properties

CAS No. |

13815-94-6 |

|---|---|

Molecular Formula |

Cl3H2ORu |

Molecular Weight |

225.4 g/mol |

IUPAC Name |

ruthenium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

BIXNGBXQRRXPLM-UHFFFAOYSA-K |

SMILES |

O.O.O.Cl[Ru](Cl)Cl |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Ru+3] |

Pictograms |

Corrosive |

Synonyms |

uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.